(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIEZMRLKEJOZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651346 | |
| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864268-27-9 | |
| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Indenamine Scaffold: Architectural Significance and Stereochemical Considerations
The 2,3-dihydro-1H-inden-1-amine, or 1-aminoindan, framework is a core structure in numerous biologically active compounds. This scaffold imparts a conformationally restricted structure, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The fusion of a benzene (B151609) ring with a cyclopentane (B165970) ring creates a rigid system that can accurately position substituent groups in three-dimensional space.
The primary amine group at the 1-position serves as a versatile synthetic handle for the introduction of a wide array of functional groups and for the construction of larger, more complex molecules. The chirality at this position is of paramount importance, as the biological activity of enantiomers can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even produce adverse effects.
The synthesis of enantiomerically pure 1-aminoindans is a key challenge. One effective method for achieving this is through the enzymatic resolution of racemic mixtures. For instance, the enzymatic resolution of racemic 5-fluoro-1-aminoindan has been demonstrated, providing a pathway to the individual (R) and (S) enantiomers in high enantiomeric excess. This biotechnological approach offers a green and efficient alternative to traditional chemical resolution methods.
Strategic Importance of Fluorine in Chiral Dihydroindene Systems
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. The presence of a fluorine atom at the 5-position of the indane ring in (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine imparts several beneficial properties.
Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. This increased stability can lead to a longer biological half-life.
Research Landscape for R 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine: a Comprehensive Overview
Enantioselective Synthesis Strategies for the 1-Amino-2,3-dihydro-1H-indene Core
The direct formation of a specific enantiomer, such as this compound, is often more efficient than separating a racemic mixture. wikipedia.org This is achieved through enantioselective synthesis, where a chiral catalyst or reagent directs the formation of the desired stereoisomer.
Asymmetric Catalysis: Ligand-Controlled Transformations
Asymmetric catalysis stands as a powerful tool for establishing stereocenters with high fidelity. By employing chiral catalysts, chemists can steer a reaction towards the preferential formation of one enantiomer over the other. This is typically achieved by creating a chiral environment around the reacting substrate, where the transition state leading to one enantiomer is energetically favored.
Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are among the most effective methods for producing chiral amines from prochiral ketones or imines. The synthesis of the 1-amino-2,3-dihydro-1H-indene core often starts from the corresponding 1-indanone (B140024). The asymmetric reduction of 5-fluoro-1-indanone (B1345631) is a key step.
Ruthenium-based catalysts, particularly those developed by Noyori and his coworkers, have demonstrated remarkable efficiency in the asymmetric transfer hydrogenation of ketones. whiterose.ac.uk These catalysts typically feature a ruthenium center coordinated to a chiral diamine ligand and a p-cymene (B1678584) ligand. For the reduction of 1-indanones, catalysts like RuCl(R,R)-Ts-dpen are employed, using a hydrogen source such as a formic acid/triethylamine azeotrope. whiterose.ac.uk The chirality of the resulting indanol is dictated by the configuration of the chiral diamine ligand (Ts-dpen). Subsequent conversion of the chiral alcohol to the amine provides the target compound.
The presence of fluorine in a ligand or substrate can significantly influence the electronic properties and steric environment of the catalytic system, often leading to enhanced enantioselectivity. nih.gov The electron-withdrawing nature of fluorine can increase the acidity of coordinating groups on a ligand, leading to more compact and well-defined transition states with the metal center, which can result in higher asymmetric induction. nih.gov
Table 1: Examples of Metal-Catalyzed Asymmetric Reduction of Indanone Derivatives
| Catalyst/System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Ru(II) with (R,R)-Ts-dpen | 1-Indanone | (R)-1-Indanol | 40% (at 20% conversion) | whiterose.ac.uk |
| (R,R)-Ts-DENEB-Ru | 3-Aryl-1-indanones | cis-3-Aryl-1-indanols | Up to 99% | whiterose.ac.uk |
This table is illustrative of the types of catalysts and results achieved in the asymmetric reduction of indanone systems, which are precursors to indenamines.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. These methods avoid the use of potentially toxic and expensive heavy metals. For the synthesis of chiral indane frameworks, organocatalytic Michael additions and cascade reactions are particularly relevant. rsc.org
One strategy involves the enantioselective Michael addition of a nucleophile to an α,β-unsaturated compound, which sets a key stereocenter. This can be followed by a cyclization reaction to construct the indane ring. For instance, a chiral primary amine catalyst, derived from cinchona alkaloids or prolinol, can activate a ketone or aldehyde to form a chiral enamine intermediate. This enamine can then react with a suitable Michael acceptor. rsc.org While direct organocatalytic routes to this compound are not extensively detailed in the provided search results, the principles of organocatalysis are widely applied to create chiral indane precursors. rsc.org These precursors can then be converted to the final amine product through standard functional group manipulations.
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. nih.gov For the synthesis of chiral amines, transaminases (TAs) are particularly powerful enzymes. nih.govwiley.com They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine with very high enantiomeric excess. wiley.com
The synthesis of the antidiabetic drug sitagliptin, which features a chiral β-amino acid structure, famously employs an engineered (R)-selective transaminase. researchgate.netnih.gov This enzyme was developed through directed evolution to efficiently convert a prositagliptin ketone into the desired (R)-amine with high activity and selectivity. nih.gov This same biocatalytic platform shows broad applicability for producing other chiral amines. researchgate.net By applying a similar strategy, a suitable transaminase could be identified or engineered to convert 5-fluoro-1-indanone directly into this compound with high enantiopurity, offering an environmentally benign and highly efficient manufacturing process. researchgate.netnih.gov
Table 2: Biocatalytic Transamination for Chiral Amine Synthesis
| Enzyme | Reaction Type | Substrate | Product | Key Advantage | Reference |
|---|---|---|---|---|---|
| Engineered Transaminase (TA) | Asymmetric Amination | Prositagliptin Ketone | (R)-amine (Sitagliptin) | High enantioselectivity (>99.95% e.e.), green process | researchgate.netnih.gov |
Chiral Resolution Techniques for Enantiomeric Separation
When a racemic mixture of an amine is synthesized, the enantiomers must be separated in a process known as chiral resolution. wikipedia.org This approach is often used when direct asymmetric synthesis is not feasible or is less economical.
The most common method for resolving a racemic amine is through the formation of diastereomeric salts. wikipedia.orgadvanceseng.comlibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction creates a mixture of two diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics. advanceseng.com This difference allows for their separation by conventional methods, most notably fractional crystallization. libretexts.org
In the case of resolving racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid could be used. libretexts.org The choice of resolving agent and solvent is critical and often determined empirically to find conditions where one diastereomeric salt preferentially crystallizes from the solution, leaving the other dissolved in the mother liquor. wikipedia.org Once the less soluble diastereomeric salt is isolated by filtration, the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically pure amine. libretexts.org Similarly, the desired amine can be recovered from the mother liquor. This method, while sometimes tedious, is a robust and widely practiced industrial technique for obtaining enantiopure compounds. libretexts.orgrsc.org
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent Class | Specific Examples | Principle of Separation | Reference |
|---|---|---|---|
| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid | Formation of diastereomeric salts with differing solubilities | libretexts.org |
An exploration into the synthesis of the chiral amine this compound reveals a landscape of sophisticated chemical strategies. This article delves into advanced methodologies, focusing on the resolution of enantiomers, multi-step synthetic pathways, and the practical considerations for large-scale production.
Advanced Spectroscopic and Chromatographic Characterization of R 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, enabling the confirmation of a compound's identity and the assessment of its purity.
Determining the enantiomeric purity of a chiral amine like (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine by standard NMR can be challenging as enantiomers are indistinguishable in an achiral solvent. The use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can overcome this limitation. These reagents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra.
For instance, the addition of a chiral acid, such as (R)- or (S)-Mandelic acid, can create diastereomeric salts with the (R)- and (S)-enantiomers of 5-Fluoro-2,3-dihydro-1H-inden-1-amine. This results in separate signals for the corresponding protons in the ¹H NMR spectrum, allowing for the quantification of enantiomeric excess. Lanthanide-based chiral shift reagents, like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can also be employed. These reagents induce significant chemical shift differences (lanthanide-induced shifts) between the signals of the two enantiomers, facilitating their resolution and quantification.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. A COSY spectrum reveals correlations between coupled protons, helping to trace the connectivity of the aliphatic and aromatic protons in the indane ring system. An HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive carbon assignments.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool. wikipedia.org The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique probe for the molecule's structure. biophysics.org In the ¹⁹F NMR spectrum of this compound, the fluorine signal will appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants (J-coupling) can provide valuable information about the substitution pattern on the aromatic ring. Furthermore, ¹⁹F NMR is an effective method for detecting and quantifying fluorine-containing impurities. huji.ac.il
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (aromatic) | 6.8 - 7.3 | m | - |
| ¹H (benzylic CH-N) | ~4.2 | t | - |
| ¹H (CH₂) | 1.8 - 2.8 | m | - |
| ¹H (NH₂) | 1.5 - 2.5 | br s | - |
| ¹⁹F | -110 to -120 | m | - |
| Note: Predicted values are estimates and can vary based on solvent and experimental conditions. |
High-Resolution Mass Spectrometry (HRMS) for Compound Identity and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of this compound and for identifying potential impurities. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. uni.lu
For this compound (C₉H₁₀FN), the expected monoisotopic mass is approximately 151.0797 Da. uni.lu HRMS analysis would confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. Furthermore, HRMS can be coupled with chromatographic techniques like HPLC or GC to perform impurity profiling. This allows for the detection and identification of even trace-level impurities based on their accurate masses and fragmentation patterns.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₁FN⁺ | 152.0870 |
| [M+Na]⁺ | C₉H₁₀FNNa⁺ | 174.0690 |
| Note: m/z values are for the most abundant isotopes. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.
For the analysis of this compound, a common approach would be to use a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose, coated on a silica (B1680970) support. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The amine group of the analyte can be derivatized with a UV-active agent to enhance detection. By comparing the peak areas of the two enantiomers, the enantiomeric excess of the (R)-enantiomer can be accurately calculated.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration would likely appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric C-F stretch might also be observable.
Table 3: Expected Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1000 - 1400 |
X-ray Crystallography for Absolute Configuration Determination
While the relative stereochemistry can often be inferred from NMR data, the unambiguous determination of the absolute configuration of a chiral molecule like this compound requires X-ray crystallography. This technique involves growing a single crystal of a suitable salt or derivative of the compound and analyzing the diffraction pattern of X-rays passing through the crystal.
To determine the absolute configuration, it is often necessary to incorporate a heavy atom into the crystal lattice, a technique known as the heavy atom method. For an amine, this can be achieved by forming a salt with a chiral acid containing a heavy atom, such as a bromine or iodine-substituted mandelic acid derivative. The anomalous dispersion of X-rays by the heavy atom allows for the determination of the absolute stereochemistry, confirming that the amine has the (R)-configuration. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering a complete three-dimensional picture of the molecule.
Computational Chemistry and Theoretical Studies on R 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electron distribution and energy levels within a molecule. researchgate.net For a molecule like (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, these calculations can illuminate several key aspects.
The introduction of a fluorine atom to the indane scaffold is known to significantly alter the electronic properties. mdpi.com Fluorine's high electronegativity can create a dipole moment and influence the electron density across the aromatic ring and the amine functional group. nih.gov Theoretical studies on fluorinated N-heterocyclic carbenes have shown that fluorine substitution can enhance the π-accepting ability of the molecule by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A similar effect can be anticipated for this compound, which would impact its interaction with biological targets and its reactivity in chemical transformations.
Quantum chemical calculations can also predict key reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO are indicative of a molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and reactivity. Furthermore, calculated electrostatic potential maps can visualize regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. In the context of substituted amines, computational studies have been used to characterize the products and energetics of reactions with molecules like CO2, demonstrating the tunability of reaction energies through functional group modification. researchgate.net
Table 1: Predicted Electronic Properties of a Model Fluorinated Aromatic Amine
| Property | Predicted Value/Observation | Computational Method | Significance for this compound |
| HOMO Energy | Lowered upon fluorination | DFT | Reduced electron-donating ability of the aromatic system. |
| LUMO Energy | Lowered upon fluorination | DFT | Increased electron-accepting ability, potential for enhanced interactions. mdpi.com |
| HOMO-LUMO Gap | Generally increased | DFT | Increased kinetic stability. |
| Dipole Moment | Increased | DFT | Enhanced polarity, influencing solubility and intermolecular interactions. |
| Electrostatic Potential | Negative potential localized around the fluorine and nitrogen atoms | DFT | Indicates sites for potential hydrogen bonding and electrophilic attack. |
This table is illustrative and based on general findings for fluorinated aromatic compounds. Specific values for this compound would require dedicated calculations.
Molecular Modeling and Conformational Analysis of the Chiral Indenamine
The three-dimensional structure and conformational flexibility of a chiral molecule are critical to its biological activity and chemical behavior. Molecular modeling and conformational analysis provide tools to explore the energetically favorable spatial arrangements of a molecule. lumenlearning.commaricopa.edu For this compound, the five-membered ring of the indane core is not planar and can adopt various puckered conformations.
Conformational analysis of substituted cyclohexanes, a related cyclic system, demonstrates that substituents prefer an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orgopenstax.org Similarly, the amine group and the fluorine atom on the indane scaffold will have preferred orientations. The relative energies of different conformers can be calculated to determine the most stable, and therefore most populated, conformation in solution. These studies are crucial for understanding how the molecule presents itself for interaction with other molecules, such as enzymes or receptors. maricopa.edu
Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the movement of atoms over time. scirp.orgresearchgate.net Such simulations can reveal the dynamic behavior of the molecule, including the flexibility of the five-membered ring and the rotation of the amine group. In studies of chiral recognition, MD simulations have been used to investigate the binding of chiral molecules to molecular micelles, highlighting the importance of stereoselective intermolecular hydrogen bonds in determining binding affinity. researchgate.netnsf.gov
Table 2: Key Conformational Features of Substituted Indane Derivatives
| Feature | Description | Implication for this compound |
| Ring Pucker | The five-membered ring of the indane core is non-planar and can exist in envelope or twist conformations. | The specific pucker will influence the relative positions of the substituents. |
| Substituent Orientation | The amine group at the chiral center can exist in pseudo-axial or pseudo-equatorial positions. | The energetically preferred orientation will dictate the molecule's overall shape and steric profile. |
| Rotational Barriers | Rotation around the C-N bond of the amine group will have an associated energy barrier. | This affects the accessibility of different amine group orientations for interactions. |
| Intramolecular Interactions | Potential for intramolecular hydrogen bonding between the amine group and the fluorine atom. | Such interactions can stabilize certain conformations and influence reactivity. |
This table is based on general principles of conformational analysis applied to the indane scaffold.
Mechanistic Insights from Computational Simulations of Reactions
For example, the synthesis of chiral 1-aminoindanes has been achieved through various methods, including the diastereoselective reduction of a ketimine. rug.nl Computational studies can model the approach of the reducing agent to the imine, explaining the origin of the observed stereoselectivity. Similarly, the enantioselective [3+2] annulation of aldimines with alkenes to form chiral 1-aminoindanes has been rationalized using computational methods, which can help in fine-tuning catalyst and ligand structures for improved selectivity. acs.org
Furthermore, computational studies can be used to investigate the reactivity of the amine group itself. The aminolysis of esters, a common reaction for amines, has been studied computationally to understand the influence of different activating groups and to elucidate the catalytic role of additional amine molecules. researchgate.net These types of simulations can predict reaction rates and identify the factors that control the reaction outcome, which is crucial for optimizing reaction conditions.
Table 3: Representative Computational Findings on Amine Reactivity
| Reaction Type | Computational Finding | Relevance to this compound |
| Asymmetric Synthesis | The stereochemical outcome of the reaction is determined by the energy difference between diastereomeric transition states. acs.org | Can be used to design more efficient and selective synthetic routes to the target molecule. |
| Amine Addition to Carbonyls | The reaction can proceed through a concerted or stepwise mechanism, with the pathway influenced by the substituents and solvent. | Understanding the mechanism of its reactions allows for better prediction and control of its chemical behavior. |
| Catalytic Cycles | Computational modeling can identify the active catalytic species and elucidate the role of ligands in promoting the reaction. | Can guide the development of new catalytic systems for reactions involving this amine. |
This table presents generalized findings from computational studies on reactions of amines and chiral compounds.
Structure-Activity Relationship (SAR) and Ligand Design Principles from Computational Methods for Related Compounds
Computational methods are extensively used in drug discovery to establish structure-activity relationships (SAR) and to guide the design of new ligands with improved properties. tudublin.ienih.gov SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. For compounds related to this compound, computational SAR can provide valuable insights.
The indane scaffold has been identified as a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. tudublin.ie For instance, novel indane scaffolds have been investigated for their anticancer activity. tudublin.ienih.gov Computational docking studies can predict how these molecules bind to their biological targets, such as proteins or enzymes. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the observed activity.
The fluorine atom in this compound is also a critical feature for SAR. Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability, binding affinity, and membrane permeability. mdpi.comnih.gov Computational studies on fluorinated cannabinoids, for example, have shown that fluorine substitution can have a significant impact on receptor binding. nih.govrti.org These insights can be used to rationally design new analogs of this compound with potentially enhanced therapeutic properties.
Table 4: Computational SAR Insights from Indane and Fluorinated Compounds
| Compound Class | Computational Method | Key SAR Finding | Implication for Ligand Design |
| Indane-based Anticancer Agents | Molecular Docking | The orientation and substitution pattern of the indane scaffold are crucial for binding to the target protein. tudublin.ienih.gov | The indane core can be used as a template for designing new inhibitors, with modifications guided by the target's binding pocket. |
| Fluorinated Cannabinoids | Molecular Modeling | Fluorine substitution at specific positions can significantly alter receptor affinity and selectivity. nih.govrti.org | The position of the fluorine atom on the aromatic ring of this compound is likely a key determinant of its biological activity. |
| MK2 Inhibitors | QSAR, Molecular Docking | Fluorination can improve ADME properties (absorption, distribution, metabolism, and excretion) without compromising target potency. nih.gov | Fluorine can be strategically incorporated to enhance the drug-like properties of indane-based ligands. |
This table summarizes findings from SAR studies on compounds structurally related to this compound.
Strategic Utilization of R 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine in Target Oriented Synthesis
The (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine as a Chiral Scaffold for Asymmetric Synthesis
The primary application of this compound in asymmetric synthesis is as a chiral building block. The presence of a stereochemically defined amine on a conformationally restricted indane framework allows for the predictable introduction of a key chiral center into a target molecule. Chiral amines are crucial intermediates in the synthesis of many pharmaceuticals and natural products. researchgate.net The development of new drugs increasingly relies on the use of such chiral building blocks to ensure a precise three-dimensional fit with biological targets, which are themselves chiral. nih.gov
While direct use as a detachable chiral auxiliary is less documented for this specific molecule, its non-fluorinated analog, (S)-1-aminoindane, has been successfully employed as a chiral auxiliary. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in the diastereoselective reduction of the ketimine of 1-indanone (B140024) to produce (S)-1-aminoindane with high enantiomeric excess. researchgate.net This suggests the potential for the indenamine framework to act as a controller in asymmetric transformations. In such a role, the (R)-5-fluoro-1-aminoindan moiety could be temporarily incorporated to direct the stereochemical outcome of a reaction on a different part of the molecule, and then subsequently cleaved.
Methods for synthesizing chiral amines often involve the asymmetric catalytic reduction of imines, a direct and effective approach. researchgate.net The synthesis of this compound itself relies on stereoselective methods to ensure high optical purity, making it a reliable source of chirality for further synthetic endeavors. nih.gov
Design and Synthesis of Advanced Dihydroindene-Containing Molecular Probes
Molecular probes are essential tools for studying biological systems. The incorporation of specific structural motifs can enhance their utility, and the fluoro-indenamine scaffold offers unique properties for this purpose. Fluorine-containing compounds are particularly valuable as probes for ¹⁹F NMR studies and Positron Emission Tomography (PET) imaging. researchgate.net
The design of molecular probes often involves integrating a reporter group (like a fluorine atom) and a recognition element into a single molecule. The rigid structure of the dihydroindene core provides a stable platform to orient functional groups in a defined spatial arrangement, which is critical for selective interaction with biological targets. The fluorine atom at the 5-position can serve as a sensitive NMR probe to monitor binding events and conformational changes in RNA and other biomolecules, while the amine group provides a convenient handle for conjugation to other molecular fragments or linkers. mdpi.comnih.gov
| Property | Significance in Molecular Probe Design |
| ¹⁹F Atom | Can be used as a non-invasive NMR reporter due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. researchgate.net |
| Chiral Center | Allows for stereospecific interactions with chiral biological targets like enzymes and receptors. |
| Rigid Scaffold | Reduces conformational flexibility, leading to higher binding affinity and selectivity. |
| Amine Handle | Provides a reactive site for conjugation to peptides, linkers, or other functional moieties. |
The introduction of a fluorine atom into a molecule can profoundly alter its physicochemical properties and, consequently, its molecular recognition features. The fluoro-indenamine moiety is no exception, with the fluorine atom exerting a significant electronic and conformational influence.
Fluorine is highly electronegative and can modulate the acidity (pKa) of nearby functional groups. For amines, the introduction of a fluorine atom, particularly on the aromatic ring, generally decreases basicity (lowers the pKa) through a strong electron-withdrawing inductive effect. nih.gov This change can have a critical impact on drug-receptor interactions, as it alters the protonation state of the amine at physiological pH and its ability to act as a hydrogen bond donor or acceptor.
Furthermore, fluorine substitution can affect the lipophilicity (LogP) of a molecule, which influences its solubility, cell permeability, and metabolic stability. nih.gov The effect of fluorine on lipophilicity is complex; while a single fluorine atom can sometimes decrease lipophilicity, trifluoromethyl groups often increase it. nih.govnih.gov The fluorine atom in the 5-fluoro-indenamine moiety can also engage in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones, potentially enhancing binding affinity.
Table of Fluorine-Induced Property Changes
| Physicochemical Property | General Effect of Aromatic Fluorination | Implication for Molecular Recognition |
|---|---|---|
| Basicity (pKa) | Decrease | Alters ionization state and hydrogen bonding capacity at physiological pH. nih.gov |
| Lipophilicity (LogP) | Context-dependent modulation | Affects solubility, membrane permeability, and hydrophobic interactions. nih.gov |
| Dipole Moment | Localized increase | Can lead to favorable electrostatic interactions with binding partners. nih.gov |
| Metabolic Stability | Often increased | Blocks sites of oxidative metabolism, prolonging the molecule's half-life. |
The primary amine of this compound is a versatile functional group that serves as a key attachment point for building more complex molecules. Standard synthetic transformations can be readily applied to incorporate this chiral scaffold.
One of the most common methods is acylation or amidation , where the amine reacts with a carboxylic acid, acid chloride, or activated ester to form a stable amide bond. This strategy is fundamental in building peptide-based structures or linking the indenamine core to other pharmacophores.
Another widely used technique is reductive amination . Here, the chiral amine is reacted with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a secondary or tertiary amine. This one-pot procedure is highly efficient for creating C-N bonds and expanding the molecular structure. researchgate.net
Multicomponent reactions , which combine three or more reactants in a single step, offer an efficient route to complex molecular architectures. The chiral primary amine of the fluoro-indenamine could be a component in reactions like the Ugi or Povarov reactions, allowing for the rapid assembly of diverse and complex structures from simple starting materials. These strategies are particularly valuable in the construction of chemical libraries for drug discovery.
Applications in the Synthesis of Optically Active Chemical Libraries
The creation of chemical libraries containing diverse, drug-like molecules is a cornerstone of modern high-throughput screening and drug discovery. The use of chiral building blocks like this compound is crucial for populating these libraries with molecules that have well-defined three-dimensional structures. nih.gov
The properties of this compound make it an excellent starting point for combinatorial chemistry. Its rigid framework ensures that the resulting library members explore a constrained but relevant region of chemical space, which can lead to higher hit rates in screening campaigns. The reactive amine handle allows for the attachment of a wide variety of chemical groups (R-groups) using the synthetic strategies mentioned previously (e.g., acylation, reductive amination).
By reacting the chiral indenamine with a diverse set of building blocks (e.g., a library of carboxylic acids or aldehydes), a large library of optically active products can be generated. Each member of the library will share the common (R)-5-fluoro-1-aminoindan core but differ in the appended substituent. This approach allows for a systematic exploration of the structure-activity relationship (SAR) around this privileged scaffold. The fluorinated nature of the core scaffold can also impart improved pharmacological properties, such as enhanced metabolic stability or better cell permeability, to the library as a whole.
Future Perspectives and Emerging Avenues in R 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a chiral amine like (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, this translates to developing synthetic routes that are not only efficient but also environmentally benign and atom-economical.
Future research will likely focus on moving away from classical resolution methods, which are inherently wasteful as they discard half of the racemic mixture. Instead, the development of direct asymmetric synthetic methods will be a key area of exploration. Asymmetric hydrogenation of the corresponding imine is a promising atom-economical approach. nih.govacs.org This method, often utilizing transition metal catalysts with chiral ligands, can theoretically achieve a 100% yield of the desired enantiomer, generating minimal waste. acs.org
Another burgeoning area is biocatalysis. nih.govcore.ac.uk The use of enzymes, such as transaminases or amine dehydrogenases, offers a highly selective and sustainable route to chiral amines. mdpi.commdpi.com These enzymatic reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental impact. mdpi.com The development of robust and recyclable enzymes for the synthesis of this compound is a foreseeable research goal. core.ac.uk
| Synthetic Strategy | Advantages | Key Research Areas |
| Asymmetric Hydrogenation | High atom economy, high enantioselectivity, potential for high yields. acs.org | Development of novel, highly efficient, and recyclable chiral catalysts. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. core.ac.ukmdpi.com | Discovery and engineering of specific enzymes (e.g., transaminases), process optimization. |
| Catalytic Asymmetric Reductive Amination | Direct conversion of ketones to chiral amines, step-economic. researchgate.net | Design of efficient and selective catalysts, broadening substrate scope. |
Harnessing Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. nih.gov For this compound, these computational tools can be harnessed in several ways.
ML algorithms can be trained on existing reaction data to predict the optimal conditions for its synthesis, including catalyst choice, solvent, temperature, and pressure. This can significantly reduce the number of experiments required, saving time and resources. Furthermore, AI can be employed in the discovery of entirely new synthetic routes by analyzing vast chemical reaction networks.
In the context of catalysis, ML models can help in the design of novel chiral ligands for asymmetric hydrogenation by identifying key structural features that lead to high enantioselectivity. nih.gov By predicting the performance of virtual catalyst candidates, researchers can focus their synthetic efforts on the most promising ones.
Exploration of Novel Catalytic Transformations for Chiral Fluoro-Indenamines
The development of novel catalytic transformations involving the this compound scaffold will open up new avenues for the synthesis of complex molecules. Research in this area is expected to focus on C-H activation, allowing for the direct functionalization of the indenamine core. This would provide a more efficient way to create derivatives with diverse biological activities.
Furthermore, the exploration of new cross-coupling reactions catalyzed by transition metals could enable the attachment of various functional groups to the amine or the aromatic ring. This would expand the chemical space accessible from this chiral building block, facilitating the development of new drug candidates. The use of photoredox catalysis could also lead to novel and previously inaccessible transformations under mild conditions.
Advanced Applications of the this compound Scaffold in Emerging Chemical Sciences
While this compound is primarily known as a pharmaceutical intermediate, its unique structural and electronic properties make it a candidate for applications in other areas of chemical science. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. nih.gov
Future research may explore the use of this scaffold in the design of novel agrochemicals, where the introduction of fluorine can enhance efficacy and bioavailability. Additionally, its chiral nature and the presence of a reactive amine group make it a potential candidate for the development of new chiral catalysts or ligands for asymmetric synthesis. rsc.org The fluorinated indenamine scaffold could also be incorporated into functional materials, such as organic light-emitting diodes (OLEDs) or sensors, where its electronic properties could be advantageous.
Q & A
Q. What are the optimal methods for synthesizing (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine with high enantiomeric purity?
The synthesis typically employs asymmetric catalysis or chiral auxiliaries to achieve the desired (R)-configuration. For example, chiral transition-metal catalysts (e.g., Rhodium with BINAP ligands) can induce enantioselective hydrogenation of precursor imines. The hydrochloride salt form is often prepared by reacting the free base with HCl in ethanol, followed by recrystallization to enhance purity .
- Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀FN |
| CAS Number (Free Base) | 1352571-83-5 |
| Enantiomeric Excess | ≥98% (via chiral HPLC analysis) |
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine at C5, amine at C1) and dihydroindenyl ring conformation.
- Chiral HPLC : Uses columns like Chiralpak AD-H to validate enantiopurity (>98% ee) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (151.18 g/mol) and fragmentation patterns .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
Fluorine at C5 enhances lipophilicity (logP ~2.1) and metabolic stability compared to non-fluorinated analogs. It also introduces dipole interactions in target binding, as observed in fluorinated indene derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?
Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or enantiomeric impurities. To address this:
- Validate compound purity via orthogonal methods (e.g., NMR, elemental analysis).
- Re-test binding assays under standardized protocols (e.g., radioligand displacement at 25°C, pH 7.4) .
- Compare data with structurally related compounds (e.g., bromo or methoxy derivatives) to identify substituent-specific trends .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., NO₂) at C5 to enhance binding to serotonin receptors.
- Stereochemical Probes : Compare (R)- and (S)-enantiomers in vitro to isolate stereospecific effects.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like monoamine oxidases or GPCRs .
Q. What challenges arise in scaling up enantioselective synthesis?
- Catalyst Efficiency : Chiral catalysts may require >5 mol% loading, increasing costs. Solutions include immobilized catalysts for reuse.
- Purification : Diastereomeric salts (e.g., with tartaric acid) improve enantiopurity during crystallization .
Data Contradiction Analysis
Q. Why do in vitro and in vivo pharmacokinetic data diverge for this compound?
- In Vitro Limitations : Microsomal stability assays may overlook first-pass metabolism. Use hepatocyte models for better predictability.
- Fluorine’s Role : While fluorine enhances metabolic stability in vitro, in vivo oxidation at the indene ring (e.g., CYP450-mediated) can reduce bioavailability .
Methodological Recommendations
Q. How to design assays for neuroprotective activity?
- In Vitro : Measure inhibition of monoamine oxidase B (MAO-B) using fluorometric assays (IC₅₀ ~50 nM) .
- In Vivo : Rodent models of Parkinson’s disease (e.g., MPTP-induced neurodegeneration) assess dopamine preservation .
Q. What synthetic routes minimize racemization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
